molecular formula C27H32O15 B1678166 新橙皮苷 CAS No. 13241-32-2

新橙皮苷

货号: B1678166
CAS 编号: 13241-32-2
分子量: 596.5 g/mol
InChI 键: OBKKEZLIABHSGY-DOYQYKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

新橙皮苷具有广泛的科学研究应用:

作用机制

新橙皮苷主要通过其抗氧化特性发挥作用。它清除自由基并抑制氧化应激,从而保护细胞免受损伤。 分子靶标包括参与氧化应激和炎症的各种酶和信号通路

类似化合物:

独特性: 新橙皮苷的独特性在于其特殊的糖基化模式,这会影响其溶解性、稳定性和生物利用度。 与类似物相比,这使其在某些应用中特别有效

生化分析

Biochemical Properties

Neoeriocitrin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, neoeriocitrin has been shown to interact with enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase. These interactions enhance the body’s ability to neutralize reactive oxygen species, thereby reducing oxidative stress . Additionally, neoeriocitrin interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects .

Cellular Effects

Neoeriocitrin exerts various effects on different cell types and cellular processes. It has been reported to stimulate cell proliferation and osteogenic differentiation, particularly in bone cells . Neoeriocitrin also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, neoeriocitrin affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, neoeriocitrin exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, neoeriocitrin has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, neoeriocitrin can inhibit the activity of certain enzymes, such as lipoxygenase, thereby reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s antioxidative and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neoeriocitrin have been observed to change over time. Studies have shown that neoeriocitrin is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to neoeriocitrin has been associated with sustained antioxidative and anti-inflammatory effects, as well as improved cellular function . The stability and efficacy of neoeriocitrin may vary depending on the specific experimental conditions and the type of cells or tissues being studied .

Dosage Effects in Animal Models

The effects of neoeriocitrin vary with different dosages in animal models. At low to moderate doses, neoeriocitrin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, neoeriocitrin may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these effects varies depending on the animal species and the duration of exposure .

Metabolic Pathways

Neoeriocitrin is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which convert neoeriocitrin into various metabolites . These metabolites can then be further processed and excreted from the body. Neoeriocitrin also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Neoeriocitrin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it can be taken up by cells via glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, neoeriocitrin can bind to intracellular proteins, affecting its localization and accumulation . The distribution of neoeriocitrin within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of neoeriocitrin is crucial for its activity and function. Neoeriocitrin can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . For example, neoeriocitrin may be targeted to the mitochondria, where it can exert its antioxidative effects by interacting with mitochondrial enzymes .

准备方法

合成路线和反应条件: 新橙皮苷可以通过柚皮苷与新橙皮苷的糖基化合成。 反应通常涉及在受控温度和 pH 条件下使用糖基供体和酸催化剂

工业生产方法: 新橙皮苷的工业生产通常涉及从柑橘类水果等天然来源提取。 提取过程包括溶剂提取、使用色谱技术纯化和结晶等步骤

反应类型:

常用试剂和条件:

主要产物: 由这些反应形成的主要产物包括新橙皮苷的各种氧化、还原和取代衍生物

相似化合物的比较

属性

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKEZLIABHSGY-DOYQYKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157530
Record name Neoeriocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13241-32-2
Record name Neoeriocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13241-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoeriocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoeriocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine (4.8 g, 35.51 mmol) in tetrahydrofuran (50 mL). To the above was added NaH (2.3 g, 57.50 mmol) in several batches, while cooling to a temperature of 0-5° C. The mixture was stirred for 30 minutes at 0-5° C. To the above was added iodomethane (9.0 g, 63.41 mmol) dropwise with stirring, white cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 104A (2.33 g, 18.9 mmol) and dibromoethane (6.5 mL, 75.7 mmol) in a mixture of acetone (80 mL) and water (20 mL) at room temperature was added potassium carbonate (10.46 g, 75.7 mmol). The mixture was heated at reflux for 3 days. HPLC indicated that the reaction was complete, and the acetone was removed under reduced pressure. The aqueous residue was extracted with DCM, washed with water, and dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by silica gel chromatography afforded 104B (2.22 g, 79%). HPLC retention time=2.07 min. (Condition B) and LC/MS M+1=150.08. 1H-NMR (500 MHz, CDCl3) δ 2.91 (s, 3H), 3.28 (t, 2H), 4.33 (t, 2H), 6.70 (t, 1H, J=7.5 Hz), 6.72 (d, 1H, J=7.5 Hz), 6.82 (d, 1H, J=7.5 Hz), and 6.89 (t, 1H, J=7.5 Hz).
Name
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
79%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-methyl-4H-benzo[1,4]oxazin-3-one (2.18 g, 13.37 mmol) in THF (5 mL) was added borane-tetrahydrofuran complex (4.02 g, 46.8 mmol) at room temperature. After stirring the solution for 2 h, the reaction mixture was refluxed for 4 h. After complete conversion, reaction mixture was quenched by adding MeOH (10 mL) and evaporated the solvents. The residue obtained was extracted with ethyl acetate (30×2 mL) and the organic layer was washed with water (20 mL), brine (20 mL) and evaporation of solvent gave 4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine 2.0 g.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoeriocitrin
Reactant of Route 2
Neoeriocitrin
Reactant of Route 3
Neoeriocitrin
Reactant of Route 4
Neoeriocitrin
Reactant of Route 5
Neoeriocitrin
Reactant of Route 6
Neoeriocitrin
Customer
Q & A

Q1: What is the molecular formula and weight of Neoeriocitrin?

A1: Neoeriocitrin has the molecular formula C27H32O15 and a molecular weight of 596.52 g/mol.

Q2: What spectroscopic data are available to confirm the structure of Neoeriocitrin?

A: Researchers often employ a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) (1H-NMR, 13C-NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS) to elucidate the structure of Neoeriocitrin [, , , ]. High-resolution mass spectrometry (HR-ESI-MS/MS) further enhances the accuracy of structural characterization [].

Q3: What analytical methods are commonly used to quantify Neoeriocitrin in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Photodiode Array (PDA), Electrospray Ionization Mass Spectrometry (ESI-MS/MS), and Ultraviolet (UV) detection are frequently employed for the quantification of Neoeriocitrin in diverse matrices such as plant extracts, juices, and biological samples [, , , , , , , , , , ]. Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers enhanced sensitivity and speed for analyzing Neoeriocitrin in complex mixtures [, , ].

Q4: What are the important considerations for analytical method validation when quantifying Neoeriocitrin?

A: Analytical methods used for Neoeriocitrin quantification undergo rigorous validation procedures, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability [, , , ]. These validation steps guarantee the reliability and reproducibility of the analytical data.

Q5: What are the primary natural sources of Neoeriocitrin?

A: Neoeriocitrin is primarily found in citrus fruits, especially in significant quantities in bergamot (Citrus bergamia) [, , , , ], and in the traditional Chinese medicinal fern Drynaria roosii []. Other citrus species such as Citrus changshanensis [] and Citrus grandis 'tomentosa' [] are also notable sources.

Q6: What methods are commonly used to extract Neoeriocitrin from its natural sources?

A: Common extraction methods for Neoeriocitrin include homogenate extraction [], methanol extraction [], and ethanol extraction []. These methods typically involve initial extraction followed by purification steps such as macroporous resin column chromatography, silica gel column chromatography, and high-speed counter-current chromatography (HSCCC) [, ].

Q7: What are some of the potential health benefits associated with Neoeriocitrin?

A: Research suggests that Neoeriocitrin exhibits various potential health benefits including antioxidant [, , , , ], anti-inflammatory [, ], lipid-lowering [, , , ], and cartilage-protective effects []. These properties make it a promising candidate for further investigation in the context of various health conditions.

Q8: How does Neoeriocitrin exert its antioxidant effects?

A: Neoeriocitrin, like other flavonoids with a chromanol ring system, demonstrates strong antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals []. The presence of multiple hydroxyl groups on the flavonoid structure enhances its ability to scavenge free radicals and protect against oxidative stress.

Q9: What evidence suggests that Neoeriocitrin can lower cholesterol levels?

A: Studies in both animal models [, , ] and human subjects [] have demonstrated that Neoeriocitrin can effectively reduce serum cholesterol levels, including total cholesterol, triglycerides, and LDL-cholesterol while increasing HDL-cholesterol. The mechanism of action may involve increased fecal excretion of neutral sterols and bile acids [].

Q10: Does Neoeriocitrin have any impact on cartilage degradation?

A: In vitro studies have shown that Neoeriocitrin can inhibit MMP-13, a collagenase involved in the breakdown of cartilage matrix components []. Additionally, it can reduce glycosaminoglycans (GAGs) release and restore nitric oxide (NO) levels in human articular cartilage explants, suggesting a potential therapeutic role in protecting cartilage tissue [].

Q11: Are there any studies investigating the tissue distribution of Neoeriocitrin?

A: Research has shown that following oral administration of a total flavonoid extract from Drynariae Rhizoma, Neoeriocitrin was detected in various rat tissues including the heart, liver, spleen, lung, kidney, stomach, brain, uterus, ovary, and small intestine []. This finding suggests that Neoeriocitrin can be distributed to various organs after ingestion.

Q12: Is there evidence of Neoeriocitrin metabolism after ingestion?

A: Analysis of rat biological samples after oral administration of Fructus Aurantii extract revealed the presence of both Neoeriocitrin and its glucuronide metabolites []. Glucuronidation is a common metabolic pathway for flavonoids, often leading to increased water solubility and facilitating excretion.

Q13: What is known about the safety and toxicity of Neoeriocitrin?

A13: While Neoeriocitrin is generally considered safe for human consumption as a natural component of citrus fruits and traditional medicines, detailed toxicological studies are limited. Further research is needed to fully assess its safety profile, particularly with long-term use and at high doses.

Q14: What are some of the challenges and future directions in Neoeriocitrin research?

A14: Further research is crucial to fully elucidate the pharmacological mechanisms of action, pharmacokinetic properties, long-term safety, and potential therapeutic applications of Neoeriocitrin. Exploring novel drug delivery systems to enhance its bioavailability and target specific tissues is also an area of interest.

Q15: Are there any ongoing clinical trials investigating the potential therapeutic effects of Neoeriocitrin?

A: While specific clinical trials focusing solely on Neoeriocitrin are limited, studies investigating the effects of bergamot juice, which contains a significant amount of Neoeriocitrin, have shown promising results in improving lipid profiles and reducing cardiovascular risk factors [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。